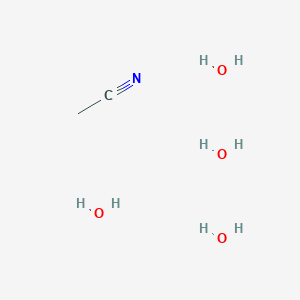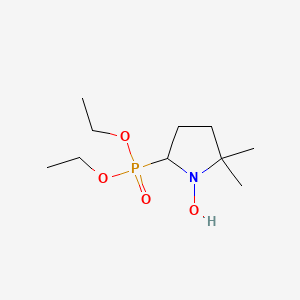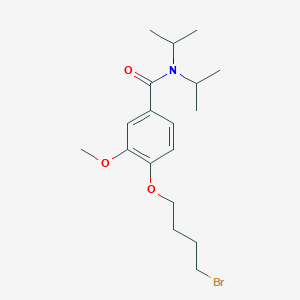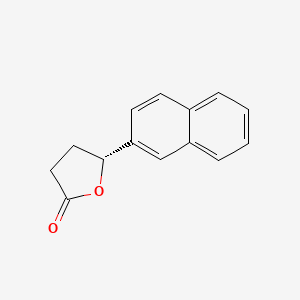![molecular formula C7H13N5S2 B12566009 6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 194982-55-3](/img/structure/B12566009.png)
6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a triazine ring substituted with a dimethylaminoethyl group and a dithione moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium carbonate to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The dithione moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazine ring can be reduced to form dihydro derivatives.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles, such as alkoxides or thiolates, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione can be compared with other similar compounds, such as:
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its antitumor activity.
2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine: Used in various synthetic applications.
2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine: Used in the production of resins and polymers. The uniqueness of this compound lies in its specific substitution pattern and the presence of the dithione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
194982-55-3 |
|---|---|
Molecular Formula |
C7H13N5S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethylamino]-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H13N5S2/c1-12(2)4-3-8-5-9-6(13)11-7(14)10-5/h3-4H2,1-2H3,(H3,8,9,10,11,13,14) |
InChI Key |
IOELFJNHDZKNAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
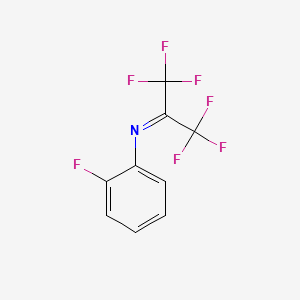
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
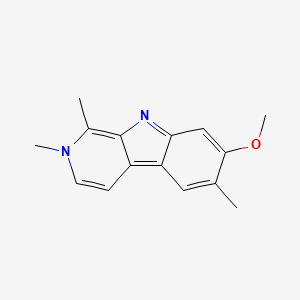

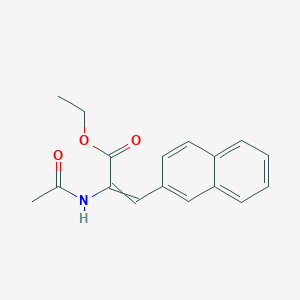
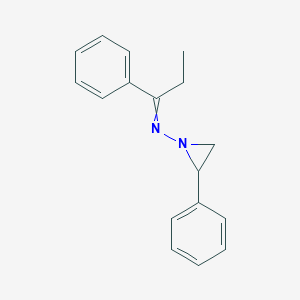

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
